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Compound Focus: Quizartinib Dihydrochloride

CAS No.: 1132827-21-4

Cat. No.: S548045

Dose Management & Modification Protocols

Quizartinib dosing is carefully stratified across treatment phases and must be adjusted in response to QTc

prolongation or concomitant use of strong CYP3A inhibitors.

Table 1: Recommended Dosing Regimens for Newly Diagnosed FLT3-ITD+ AML [1]

Treatment Concomitant ..
VANFLYTA Dose & Timing
Phase Chemotherapy
Induction With 7+3 35.4 mg orally, once daily, on Days 8-21 of each
cytarabine/anthracycline cycle [1]

Consolidation With high-dose cytarabine 35.4 mg orally, once daily, on Days 6-19 of each
cycle [1]

Maintenance Monotherapy 26.5 mg orally, once daily for Days 1-14, then 53 mg
once daily for the remainder of the 28-day cycle [1]

Table 2: Dose Modification Guidelines for QTc Prolongation and Concomitant Drug Use [1]
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Clinical Scenario Criteria Recommended Action

Treatment Initiation QTcF > Do not initiate VANFLYTA [1].
450 ms

Dose Escalation QTcF > Do not escalate the dose [1].
450 ms

During Treatment QTcF > Interrupt VANFLYTA. Once QTcF returns to within 30 ms of
500 ms baseline or < 480 ms, resume at a reduced dose (see table for

reductions) [1].

AQTCF >
60 ms

Concomitant Strong Planned Reduce VANFLYTA dose by 50%. If current dose is 17.7 mg,
CYP3A Inhibitor use interrupt VANFLYTA for the duration of the inhibitor's use [1].

Experimental & Clinical Evidence Base

The management strategies are supported by robust clinical and pharmacokinetic evidence.

e Concentration-QTc Relationship: A population analysis of data from the QUANTUM-R study
established a direct, concentration-dependent relationship between quizartinib (and its active
metabolite, AC886) and QTcF prolongation. The relationship is best described by a nonlinear Emax
model. The predicted mean AQTcF at the maximum concentration with a 60 mg/day dose was 21.1
ms (90% CI: 18.3-23.6 ms) [2].

o Efficacy of Lower Dosing: Clinical trials demonstrate that lower doses (30 mg and 60 mg) effectively
reduce the incidence of significant QTcF prolongation while maintaining efficacy. One phase Il study
showed the composite complete remission rate was 47% for both 30 mg and 60 mg doses, with
grade 2 QTc prolongation occurring in only 5% and 14% of patients, respectively [3]. This contrasts
sharply with the high rates (39%-92%) observed at higher doses (90-200 mg) [3].

Clinical Monitoring & Risk Mitigation Workflow

A proactive monitoring protocol is essential for patient safety. The following diagram outlines the key

decision points in managing quizartinib therapy with respect to QTc prolongation.
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Quizartinib QTc Prolongation Management
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Key Monitoring Procedures [1]:

e Baseline & Correct Deficiencies: Obtain an ECG and correct hypokalemia and hypomagnesemia
before starting treatment.
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e ECG Monitoring Schedule:
o Induction/Consolidation: ECG prior to initiation and then once weekly.
o Maintenance: ECG prior to initiation, once weekly for at least the first month after dose
initiation/escalation, and periodically thereafter.
¢ Increased Vigilance: Monitor electrolytes and ECGs more frequently in patients with diarrhea,
vomiting, or those requiring concomitant drugs known to prolong the QT interval.

Key Insights for Protocol Development

¢ Unique Cardiac Safety Profile: The QTc prolongation with quizartinib occurs via a distinct
mechanism—primary inhibition of the slow delayed rectifier potassium current (IKs)—unlike most
other QT-prolonging drugs that inhibit the rapid delayed rectifier (IKr). This dual inhibition (IKs and IKr)
may leave patients with limited cardiac repolarization reserve, increasing arrhythmia risk [1].

e Ongoing Research: The clinical application of quizartinib is expanding. The QUANTUM-Wild Phase
3 trial is investigating its use in newly diagnosed FLT3-ITD-negative AML, while the Q-HAM trial is
evaluating its combination with salvage chemotherapy (cytarabine + mitoxantrone) in
relapsed/refractory FLT3-ITD-positive AML [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b548045#quizartinib-qtc-prolongation-management-dose-

interruption]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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